Fsp3 Comparison: Higher sp³ Carbon Fraction Than All Common N-Alkyl 4-Aminopyrazole Analogs
The fraction of sp³-hybridized carbons (Fsp3) is a validated metric for drug-likeness, with approved drugs averaging Fsp3 ≈ 0.47 versus ~0.36 for commercial compound libraries [1]. 1-(Cyclopropylmethyl)-1H-pyrazol-4-amine has a computed Fsp3 of 0.571, which exceeds that of its closest structural analogs: 1-methyl-1H-pyrazol-4-amine (Fsp3 ≈ 0.25), 1-ethyl-1H-pyrazol-4-amine (Fsp3 ≈ 0.40), 1-cyclopropyl-1H-pyrazol-4-amine (Fsp3 ≈ 0.33), and 1-cyclobutyl-1H-pyrazol-4-amine (Fsp3 ≈ 0.43) . The higher Fsp3 arises from the cyclopropylmethyl group contributing three sp³ carbons plus the benzylic-like methylene carbon, yielding a scaffold with greater three-dimensional character that is associated with improved clinical success rates [1].
| Evidence Dimension | Fraction of sp³-hybridized carbons (Fsp3) |
|---|---|
| Target Compound Data | 0.571 (4 sp³ carbons out of 7 total carbons; C7H11N3) |
| Comparator Or Baseline | 1-methyl-1H-pyrazol-4-amine: Fsp3 ≈ 0.25; 1-ethyl-1H-pyrazol-4-amine: Fsp3 ≈ 0.40; 1-cyclopropyl-1H-pyrazol-4-amine: Fsp3 ≈ 0.33; 1-cyclobutyl-1H-pyrazol-4-amine: Fsp3 ≈ 0.43 |
| Quantified Difference | Fsp3 advantage of +0.14 to +0.32 over comparators; 2.3-fold higher than 1-methyl analog |
| Conditions | Computed from molecular formula and structure; Fsp3 reported by Fluorochem for the target compound. Comparator values calculated from molecular formulas (C4H7N3, C5H9N3, C6H9N3, C7H11N3 respectively). |
Why This Matters
Higher Fsp3 correlates with increased clinical candidate success rates and reduced attrition in drug development, making this scaffold a strategically advantageous starting point for medicinal chemistry programs seeking lead-like properties.
- [1] Lovering F, Bikker J, Humblet C. Escape from flatland: increasing saturation as an approach to improving clinical success. J Med Chem. 2009;52(21):6752-6756. doi:10.1021/jm901241e. View Source
